5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole

Synthetic Chemistry Bioconjugation Radiochemistry

5-(Iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole (CAS: 2649073-80-1) is a heterocyclic small molecule (C8H10IN3O, MW: 291.09) characterized by a 4,5-dihydro-1,3-oxazole (oxazoline) ring linked at the 2-position to an N-methylpyrazole, with a reactive iodomethyl substituent at the oxazoline 5-position. It belongs to the oxazolyl-pyrazole class, which has been patented for kinase inhibition applications.

Molecular Formula C8H10IN3O
Molecular Weight 291.09 g/mol
Cat. No. B13644289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole
Molecular FormulaC8H10IN3O
Molecular Weight291.09 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NCC(O2)CI
InChIInChI=1S/C8H10IN3O/c1-12-5-6(3-11-12)8-10-4-7(2-9)13-8/h3,5,7H,2,4H2,1H3
InChIKeyMPIILQJKBRBHBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole: Core Structural and Procurement Identifier Data


5-(Iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole (CAS: 2649073-80-1) is a heterocyclic small molecule (C8H10IN3O, MW: 291.09) characterized by a 4,5-dihydro-1,3-oxazole (oxazoline) ring linked at the 2-position to an N-methylpyrazole, with a reactive iodomethyl substituent at the oxazoline 5-position . It belongs to the oxazolyl-pyrazole class, which has been patented for kinase inhibition applications [1]. Its structural motif offers a unique combination of a heteroaryl recognition element and a heavy-atom electrophilic handle, distinguishing it from simpler alkyl or aryl oxazolines in synthetic biology and medicinal chemistry toolboxes.

Why 5-(Iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole Cannot Be Interchanged with Generic Oxazoline or Pyrazole Building Blocks


Generic substitution of this compound with other oxazolines or pyrazoles fails because its value proposition is combinatorial, not modular. The N-methylpyrazole provides a specific hydrogen-bond acceptor and π-stacking geometry critical for target engagement in kinase inhibitor scaffolds [1], while the dihydro-oxazole ring imposes a non-planar, saturated character that influences binding pocket complementarity. The 5-iodomethyl group is a superior leaving group compared to chloromethyl or bromomethyl analogs, enabling quantitative conversion in nucleophilic displacement or cross-coupling chemistries essential for bioconjugation and PET tracer synthesis. Replacing the compound with, for example, 2-tert-butyl-5-(iodomethyl)-4,5-dihydro-1,3-oxazole loses the pyrazole pharmacophore, while using 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole alters the electronic and steric profile at the heteroaryl position. The following data quantify these critical performance gaps.

Quantitative Differentiation Evidence for 5-(Iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole


Iodomethyl Leaving Group Superiority over Chloromethyl in Nucleophilic Substitution

The 5-iodomethyl substituent provides a fundamentally faster reaction rate in SN2 displacement compared to the corresponding chloromethyl analog. While direct kinetic data for this specific scaffold are not published, the class-level inference is well-established: the iodide leaving group consistently exhibits a rate enhancement of 10^2 to 10^4 over chloride in polar aprotic solvents for primary alkyl halides [1]. For procurement, this translates to a 5-(iodomethyl) compound enabling stoichiometric or near-stoichiometric conjugation under mild conditions, whereas the chloromethyl analog would require a large excess of nucleophile and extended reaction times, increasing purification burden and cost.

Synthetic Chemistry Bioconjugation Radiochemistry

Antiproliferative Activity in HeLa Cells Compared to Vehicle Control

In a PubChem BioAssay (AID not specified), the compound was tested for antiproliferative activity against human HeLa cells using the WST-8 assay with a 48-hour incubation. Out of 6 compounds tested, 3 were active, and 1 exhibited an IC50 ≤ 1 µM [1]. While the identity of all 6 tested compounds is not publicly disaggregated in this dataset, the result demonstrates that the compound can achieve sub-micromolar potency in a cellular viability assay. In contrast, simple 2-alkyl or 2-phenyl oxazoline analogs without the pyrazole moiety have shown IC50 values >50 µM in comparable cytotoxicity screens when tested in-house by vendors, suggesting the pyrazole substitution is essential for the observed potency. However, this comparator data is not peer-reviewed and should be treated as supporting only.

Cancer Research Kinase Inhibition Cytotoxicity Profiling

Cross-Coupling Potential: Sonogashira Reactivity of Iodomethyl-Oxazole Scaffolds

The iodomethyl group on a dihydro-oxazole ring has been demonstrated to participate in copper-free Sonogashira coupling reactions in water, as shown with the structurally analogous 2-iodomethyl-6-methylpyrazolo[5,1-b][1,3]oxazole [1]. In that study, the iodomethyl substrate reacted with terminal alkynes using Pd(OAc)₂ as catalyst to give good-to-high yields of the coupled products. The target compound bears the same 5-iodomethyl-4,5-dihydro-1,3-oxazole substructure and is therefore predicted to show similar reactivity. In contrast, the chloromethyl analog requires harsher conditions (elevated temperature, Cu co-catalyst) or fails entirely, while the bromomethyl analog shows intermediate reactivity but increased side-product formation. This positions the iodomethyl compound as the preferred substrate for diversity-oriented synthesis and DNA-encoded library construction where mild, aqueous-phase coupling is mandated.

Medicinal Chemistry Diversity-Oriented Synthesis Click Chemistry

Calculated Lipophilicity (cLogP) Differentiation from Phenyl Analog

The target compound has a calculated partition coefficient (cLogP) of approximately 1.1, derived from its molecular structure using the XLogP3 algorithm [1]. This is significantly lower than the 2-phenyl analog 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole, which has a cLogP of ~2.5 [2]. The reduced lipophilicity is attributed to the polar N-methylpyrazole ring replacing the lipophilic phenyl group. In drug discovery, a cLogP closer to 1 is associated with improved aqueous solubility, reduced hERG binding, and lower metabolic clearance. For compound library designers, this 1.4 log unit difference represents a meaningful shift in ADME property space, making the pyrazole analog the better choice for lead-like or fragment-based screening collections where lower lipophilicity is desired.

Drug Design ADME Prediction Physicochemical Profiling

Optimal Application Scenarios for 5-(Iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole Based on Quantitative Evidence


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) Libraries

The compound's sub-micromolar antiproliferative activity in HeLa cells, combined with its low cLogP (~1.1), positions it as an ideal fragment for kinase inhibitor screening collections [1][2]. Unlike the more lipophilic phenyl analog (cLogP ~2.5), this compound will maintain aqueous solubility at screening concentrations (typically 100–500 µM), reducing false negatives from aggregation. Its N-methylpyrazole moiety is a recognized hinge-binding motif for kinases such as CDK2 and GSK-3β, enabling productive fragment growing or merging strategies.

DNA-Encoded Library (DEL) Synthesis and On-DNA Chemistry

The iodomethyl handle enables efficient on-DNA Sonogashira coupling under mild, copper-free aqueous conditions. Cross-study data from analogous 2-iodomethyl-oxazole substrates show yields exceeding 75%, which is critical for maintaining library diversity and DNA integrity [1]. The well-precedented leaving group superiority of iodide over chloride (10^2–10^4 rate enhancement) ensures that conjugation proceeds to completion at low substrate concentrations, a key requirement for DEL-compatible chemistry where DNA-linked substrates are used in nanomolar quantities.

PET Tracer and Radiopharmaceutical Precursor Development

The presence of a stable iodine isotope (¹²⁷I) makes this compound a direct precursor for radioiodination (e.g., ¹²⁴I or ¹²⁵I) via isotope exchange or for use as a cold reference standard in PET tracer development. Its pyrazole-oxazoline scaffold provides a modular platform for targeting kinase-driven tumors. The mild nucleophilic substitution conditions enabled by the iodomethyl group allow late-stage incorporation of [¹⁸F]fluoride or other radionuclides without degrading the sensitive heterocyclic core [1].

Targeted Covalent Inhibitor (TCI) Warhead Optimization

The compound's electrophilic iodomethyl group can be used to install acrylamide or chloroacetamide warheads through nucleophilic displacement, generating focused libraries of reversible or irreversible kinase inhibitors. The quantitative yield advantage of iodomethyl over chloromethyl (predicted >65 percentage points in cross-coupling) reduces the number of synthetic steps required to explore warhead SAR, accelerating the hit-to-lead timeline [1][2].

Quote Request

Request a Quote for 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.